This compound serves as an essential R=H baseline in pyridazinone-phenylpiperazine SAR. Use it to anchor pharmacophore models (HY1–HY2 region), deconvolute off-target profiles, and isolate substituent effects on developability parameters. No published bioactivity data exists for analogs; substituting risks target profile mismatch. Order now to establish minimal activity anchors and validate predictive models.
Molecular FormulaC18H22N4O2
Molecular Weight326.4
CAS No.1235665-35-6
Cat. No.B2502095
⚠ Attention: For research use only. Not for human or veterinary use.
6-Methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one (CAS 1235665-35-6): Sourcing Baseline and Identity Verification
6-Methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one (CAS 1235665-35-6) is a synthetic pyridazin-3(2H)-one derivative featuring a 6-methyl substituent on the pyridazinone core and an N2-linked propan-2-yl moiety that bridges to a 4-phenylpiperazine group. The compound is catalogued by several chemical suppliers primarily as a research screening compound . The pyridazinone-phenylpiperazine chemotype is known to engage a broad range of biological targets, including α1/α2-adrenoceptors, 5-HT1A serotoninergic receptors, monoamine oxidases (MAO-A/B), and acetylcholinesterase, depending on the exact substitution pattern [1][2]. However, for this specific compound, a systematic search of the primary peer-reviewed literature and patent databases did not return any independently verifiable biological assay data or quantitative performance metrics. All available supplier entries are trace-level listings derived from the same limited source pool, and no head-to-head comparisons with structurally related analogs have been published.
[1] Betti, L.; Zanelli, M.; Giannaccini, G.; Manetti, F.; Schenone, S.; Strappaghetti, G. Synthesis of new piperazine–pyridazinone derivatives and their binding affinity toward α1-, α2-adrenergic and 5-HT1A serotoninergic receptors. Bioorg. Med. Chem. 2006, 14 (8), 2828–2836. View Source
[2] Çeçen, M.; Oh, J. M.; Özdemir, Z.; et al. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules 2020, 25 (22), 5371. View Source
Why a Generic Pyridazinone-Phenylpiperazine Analog Cannot Be Substituted for CAS 1235665-35-6 Without Risk
The pyridazinone-phenylpiperazine class exhibits extreme sensitivity to minor structural variations. Published structure-activity relationship (SAR) studies demonstrate that changing a single substituent on the phenyl ring of the piperazine moiety (e.g., from hydrogen to 2-fluoro, 4-methoxy, or 3-trifluoromethyl) can invert selectivity between MAO-B and MAO-A [1], shift a compound from an α1-adrenoceptor antagonist to an agonist profile [2], or eliminate cholinesterase inhibitory activity entirely [3]. Because CAS 1235665-35-6 bears an unsubstituted phenylpiperazine and a specific 6-methylpyridazinone core with a distinct propan-2-yl linker, its binding and functional profile cannot be inferred from close analogs; substitution with a related compound would introduce an unquantifiable risk of target profile mismatch. The absence of published bioactivity data for this exact compound further means that any generic substitution lacks even a baseline activity anchor, making it an uncontrolled variable in any assay or preclinical study.
[1] Çeçen, M.; Oh, J. M.; Özdemir, Z.; et al. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules 2020, 25 (22), 5371. View Source
[2] Betti, L.; Zanelli, M.; Giannaccini, G.; Manetti, F.; Schenone, S.; Strappaghetti, G. Synthesis of new piperazine–pyridazinone derivatives and their binding affinity toward α1-, α2-adrenergic and 5-HT1A serotoninergic receptors. Bioorg. Med. Chem. 2006, 14 (8), 2828–2836. View Source
[3] Özçelik, A. B.; Özdemir, Z.; Uysal, M.; et al. Synthesis and antimicrobial, acetylcholinesterase and butyrylcholinesterase inhibitory activities of novel ester and hydrazide derivatives of 3(2H)-pyridazinone. Arzneimittelforschung 2010, 60 (7), 452–458. View Source
Quantitative Comparator Evidence for 6-Methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one: Head-to-Head Differentiation Data
6-Methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one: Recommended Application Scenarios Based on Available Evidence
Internal Reference Standard for Pyridazinone-Phenylpiperazine SAR Library Construction
Because the unsubstituted phenylpiperazine in CAS 1235665-35-6 represents the simplest arylpiperazine moiety within the pyridazinone chemotype [1], it can serve as a baseline 'R = H' reference compound for systematically mapping the contribution of phenyl ring substituents to target binding. Researchers building a focused SAR library around this scaffold should include this compound as an anchor point to establish the minimal activity level from which electron-withdrawing or electron-donating substitutions deviate.
Pharmacophore Model Validation for α1-Adrenoceptor Antagonists
Published pharmacophore models for pyridazinone-arylpiperazine α1-AR antagonists require compounds that occupy the HY1–HY2 hydrophobic region with an unadorned phenyl ring to define the steric and electrostatic baseline of the model [1]. CAS 1235665-35-6 can fulfill this role because its phenylpiperazine group lacks ortho-alkoxy modifications that would alter the spatial occupancy of the HY1–HY2 pocket, making it suitable for negative-control or reference-point experiments in pharmacophore validation campaigns.
Physicochemical and Stability Profiling for Pre-formulation Screening Panels
Given its moderate molecular weight (~326 g/mol) and the presence of both a hydrogen-bond-accepting pyridazinone carbonyl and a basic piperazine nitrogen , this compound is a representative member of the class for solubility, logP, and chemical stability profiling. Including it in a panel of pyridazinone-phenylpiperazine analogs allows formulation scientists to isolate the effect of the methyl and unsubstituted phenyl groups on key developability parameters independent of additional heteroatom substitutions.
Off-Target Selectivity Screening in CNS Panel Assays
Literature precedent shows that pyridazinone-phenylpiperazines without any phenyl substitution can display measurable but weak affinity across aminergic GPCRs [1]. Running CAS 1235665-35-6 through a standard CNS off-target panel (e.g., Eurofins LeadProfiling or a comparable receptor-binding screen) would generate a selectivity fingerprint for the core scaffold that can be used to deconvolute target engagement profiles of more potent substituted analogs.
[1] Betti, L.; Zanelli, M.; Giannaccini, G.; Manetti, F.; Schenone, S.; Strappaghetti, G. Synthesis of new piperazine–pyridazinone derivatives and their binding affinity toward α1-, α2-adrenergic and 5-HT1A serotoninergic receptors. Bioorg. Med. Chem. 2006, 14 (8), 2828–2836. View Source
Quote Request
Request a Quote for 6-methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.